2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
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Overview
Description
2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a complex organic compound that features a bromophenyl group and a fluorenylmethoxycarbonyl-protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzene and 9H-fluorene.
Formation of Intermediate: The first step involves the bromination of benzene to form 3-bromobenzene
Coupling Reaction: The protected amino acid is then coupled with the bromophenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Deprotection: The final step involves the removal of the Fmoc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the fluorenylmethoxycarbonyl-protected amino acid allows for selective binding and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
- 2-(3-Methylphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
Uniqueness
2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity in biological systems, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c1-26(22(23(27)28)15-7-6-8-16(25)13-15)24(29)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLYTGWNRMQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC(=CC=C1)Br)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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